![molecular formula C18H14Cl2FNO4 B12462798 2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate is an organic compound that features a combination of fluorine, chlorine, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate typically involves the following steps:
Formation of the 2-(4-fluorophenyl)-2-oxoethyl ester: This can be achieved by reacting 4-fluorobenzoyl chloride with ethyl acetate in the presence of a base such as triethylamine.
Carbamoylation: The intermediate ester is then reacted with 2,4-dichlorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate: can be compared with other carbamoyl derivatives, such as:
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate lies in its specific combination of fluorine and chlorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H14Cl2FNO4 |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(2,4-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2FNO4/c19-12-3-6-15(14(20)9-12)22-17(24)7-8-18(25)26-10-16(23)11-1-4-13(21)5-2-11/h1-6,9H,7-8,10H2,(H,22,24) |
Clave InChI |
LVLMCATVPINDPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
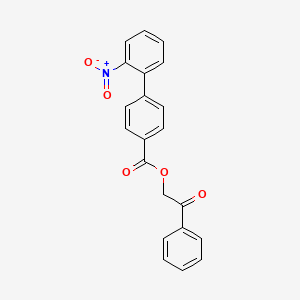
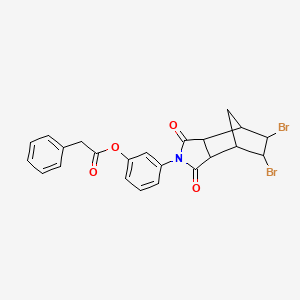
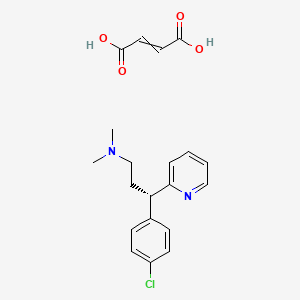
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)

![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)
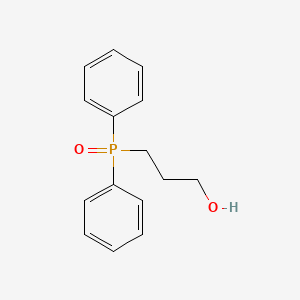
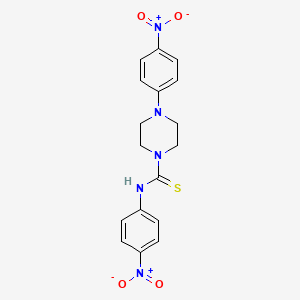
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
